N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
For industrial production, the reaction can be scaled up using dry toluene and molecular sieves to enhance the yield. The reaction time can be reduced to 5 hours, achieving a yield of 89% .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: It has shown potential as a CDK2 inhibitor, making it a candidate for cancer treatment.
Antibacterial Activity: The compound exhibits antibacterial properties and has been evaluated for its activity against various bacterial strains.
Antitubercular Activity: It has been studied for its potential to treat tuberculosis, particularly against drug-resistant strains.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves inhibition of specific enzymes and pathways. For instance, as a CDK2 inhibitor, it targets the CDK2/cyclin A2 complex, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another CDK2 inhibitor with similar biological activity.
Triazolo[4,3-a]pyrazine: Exhibits antibacterial and antiproliferative activities.
N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Known for its anti-HIV and antibacterial activities.
Uniqueness
N-(2-ethoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is unique due to its specific structural features that confer high selectivity and potency as a CDK2 inhibitor. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in medicinal chemistry.
Properties
Molecular Formula |
C20H20N6O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H20N6O2/c1-3-28-16-9-5-4-8-15(16)25-19(27)17-13(2)24-20-22-12-23-26(20)18(17)14-7-6-10-21-11-14/h4-12,18H,3H2,1-2H3,(H,25,27)(H,22,23,24) |
InChI Key |
DFFOQLVIYPQQSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC3=NC=NN3C2C4=CN=CC=C4)C |
Origin of Product |
United States |
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